molecular formula C18H25ClN4O B2892493 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride CAS No. 2418594-68-8

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride

Cat. No.: B2892493
CAS No.: 2418594-68-8
M. Wt: 348.88
InChI Key: URRPQZLEMPTHFM-CTHHTMFSSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide; hydrochloride is a chiral small molecule featuring a dihydroindenyl backbone linked to a pyrazole-carboxamide moiety. The stereochemistry (1R,2R) of the indane core is critical for its biological interactions, while the tert-butyl and methyl groups on the pyrazole ring enhance metabolic stability and target selectivity . This compound is part of a broader class of carboxamide derivatives investigated for central nervous system (CNS) penetration and enzyme modulation, particularly targeting glycosphingolipid (GSL) metabolism .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O.ClH/c1-18(2,3)16-13(10-22(4)21-16)17(23)20-14-9-11-7-5-6-8-12(11)15(14)19;/h5-8,10,14-15H,9,19H2,1-4H3,(H,20,23);1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPQZLEMPTHFM-CTHHTMFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)NC2CC3=CC=CC=C3C2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C=C1C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H22ClN3OC_{16}H_{22}ClN_3O, with a molecular weight of 305.82 g/mol. The structural features include a pyrazole ring and a tert-butyl group, which contribute to its unique biological properties.

Property Value
Molecular FormulaC16H22ClN3OC_{16}H_{22}ClN_3O
Molecular Weight305.82 g/mol
IUPAC NameThis compound

Research indicates that this compound interacts with various biological pathways, particularly in the modulation of receptor activity. Its activity is largely attributed to its ability to bind selectively to specific receptors involved in cellular signaling processes.

Pharmacological Effects

The biological activities reported for this compound include:

  • Anti-inflammatory properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective effects : It may provide protection against neurodegenerative diseases by modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other pyrazole derivatives:

Compound Name Structural Features Biological Activity
N-(4-Amino)benzothiopheneBenzothiophene core with an amino groupPotential anti-inflammatory effects
CelecoxibSelective COX-2 inhibitorAnti-inflammatory and analgesic
RimonabantCannabinoid receptor antagonistAppetite suppression and potential anti-obesity

Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers evaluated the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Study 2: Anti-inflammatory Activity

Another research effort detailed in Pharmacology Reports assessed the anti-inflammatory properties of the compound in a mouse model of acute inflammation. The findings demonstrated that administration of the compound led to a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Enzymatic Activity and Selectivity

  • CCG-203586 (): Demonstrates potent GCS inhibition (low nM) and efficacy in reducing CNS gangliosides but suffers from a short half-life. Unlike eliglustat (a clinical GCS inhibitor), it penetrates the blood-brain barrier (BBB), making it a valuable tool for lysosomal storage disease research .
  • Target Compound : The tert-butyl group may improve pharmacokinetics (e.g., half-life) compared to CCG-203586, though direct comparative data are lacking. The pyrazole ring could enhance selectivity over off-target enzymes like MDR1 .

Structural Modifications and Physicochemical Properties

  • Quinazoline Derivatives (): Substitution with a quinazoline ring increases molecular rigidity but may reduce BBB penetration due to higher polarity .

Therapeutic Potential

  • Olisutrigine (): While unrelated to GCS, its dihydroindenyl core highlights the scaffold’s versatility in drug discovery, spanning sodium channel modulation to GSL inhibition .

Q & A

Q. What are the critical considerations for synthesizing this compound to ensure high yield and purity?

The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent selection. Multi-step protocols often involve coupling the indenyl amine core with the pyrazole-carboxamide moiety under anhydrous conditions. Analytical techniques such as NMR spectroscopy and HPLC are essential for monitoring intermediate purity and confirming stereochemical integrity . The hydrochloride salt form improves aqueous solubility, necessitating careful pH adjustment during salt formation .

Q. Which analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., 1R,2R configuration) and assess proton environments in the indene and pyrazole rings .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and detection of impurities .
  • X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating biological assays. Stability studies should include pH-dependent degradation profiling in buffers (e.g., PBS at pH 7.4) and accelerated stability testing under elevated humidity/temperature .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to minimize side products during pyrazole-amide coupling?

  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity, while additives like K₂CO₃ enhance nucleophilic substitution efficiency .
  • In-Situ Monitoring : Employ TLC or LC-MS to detect side products early and adjust reaction stoichiometry .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Solubility vs. Permeability : Test the hydrochloride salt’s solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and use Caco-2 assays for permeability assessment .
  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., tert-butyl group oxidation) .
  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC₅₀ data with plasma exposure levels to refine dosing regimens .

Q. How can computational methods guide mechanistic studies of this compound’s biological targets?

  • Molecular Docking : Screen against kinase or GPCR targets using software like AutoDock Vina to predict binding modes .
  • Molecular Dynamics (MD) Simulations : Assess target-ligand complex stability over time, focusing on hydrogen bonding with the amide group and hydrophobic interactions with the tert-butyl substituent .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization .

Q. What experimental designs address low reproducibility in biological assays?

  • Strict Batch Control : Ensure synthetic batches are ≥95% pure (HPLC) and stereochemically consistent (chiral HPLC) .
  • Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzymatic assays) and validate cell lines for target expression .
  • Data Triangulation : Combine orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to confirm results .

Methodological Challenges and Solutions

Q. How to mitigate racemization during synthesis of the (1R,2R)-indenyl amine core?

  • Chiral Auxiliaries : Temporarily install protecting groups (e.g., Boc) to stabilize the amine during coupling .
  • Low-Temperature Reactions : Perform reactions at ≤0°C to slow epimerization .
  • Enzymatic Resolution : Use lipases or esterases to isolate the desired enantiomer .

Q. What approaches validate the compound’s interaction with proposed biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .
  • RNAi/CRISPR Knockdown : Correlate reduced target expression with diminished compound efficacy .

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